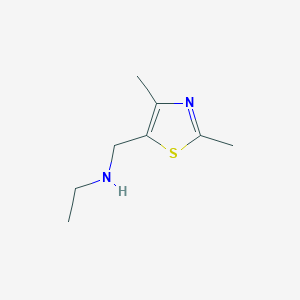








|
REACTION_CXSMILES
|
[CH3:1][C:2]1SC(CNCC)=C(C)[N:6]=1.Cl[C:13]1[C:18]([N+:19]([O-:21])=[O:20])=[CH:17][CH:16]=[C:15](OC)[N:14]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH2:2]([NH:6][C:13]1[C:18]([N+:19]([O-:21])=[O:20])=[CH:17][CH:16]=[CH:15][N:14]=1)[CH3:1] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1SC(=C(N1)C)CNCC
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC=C1[N+](=O)[O-])OC
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
And the reaction mixture was stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with a magnetic stirrer
|
|
Type
|
EXTRACTION
|
|
Details
|
And then extracted with ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated while the aqueous layer
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with ethyl acetate twice
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
WASH
|
|
Details
|
after washed with an iced aqueous sodium chloride solution twice
|
|
Type
|
CUSTOM
|
|
Details
|
remove the solvent under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain 1.5 g of crude product which
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by a silica gel column chromatography
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)NC1=NC=CC=C1[N+](=O)[O-]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |